molecular formula C11H13ClO B8616164 3-Chloro-4-isobutylbenzaldehyde

3-Chloro-4-isobutylbenzaldehyde

Cat. No. B8616164
M. Wt: 196.67 g/mol
InChI Key: HTUBEAQKSZEVLS-UHFFFAOYSA-N
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Patent
US09266867B2

Procedure details

A mixture of sodium chlorite (80% assay, 1.06 g, 0.0094 mol) and sodium dihydrogenphosphate dihydrate (3.33 g, 0.0213 mol) in demineralized water (10 mL) is added in two equal lots (one hr interval) to a solution of 3-chloro-4-isobutylbenzaldehyde (0.7 g, 0.0036 mol) in tert-butanol (10 mL) at room temperature. After completion of addition, stirring at room temperature is continued for 4 hrs. It is then extracted in ethyl acetate (2×30 mL). Combined organic layer is dried over sodium sulfate and concentrated under reduced pressure to give 3-chloro-4-isobutylbenzoic acid.
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
sodium dihydrogenphosphate dihydrate
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl([O-])=O.[Na+].[OH2:5].O.P([O-])(O)(O)=O.[Na+].[Cl:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[CH2:22][CH:23]([CH3:25])[CH3:24])[CH:17]=[O:18]>O.C(O)(C)(C)C>[Cl:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[CH2:22][CH:23]([CH3:25])[CH3:24])[C:17]([OH:5])=[O:18] |f:0.1,2.3.4.5|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
sodium dihydrogenphosphate dihydrate
Quantity
3.33 g
Type
reactant
Smiles
O.O.P(=O)(O)(O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1CC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of addition
EXTRACTION
Type
EXTRACTION
Details
It is then extracted in ethyl acetate (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layer is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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